![molecular formula C19H23N5 B7574542 N-(1-benzylpiperidin-4-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B7574542.png)
N-(1-benzylpiperidin-4-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-benzylpiperidin-4-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, also known as BPP-4, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BPP-4 is a small molecule that belongs to the class of pyrrolopyrimidine compounds and has been shown to exhibit promising biological activity.
Mécanisme D'action
The mechanism of action of N-(1-benzylpiperidin-4-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is not fully understood, but it is believed to act on multiple targets in the cell. This compound has been shown to inhibit protein kinases, which are enzymes that play a crucial role in cell signaling and regulation. This compound has also been shown to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression. Additionally, this compound has been shown to inhibit the activity of tubulin, a protein that plays a key role in cell division.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In cancer, this compound has been shown to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis. In Alzheimer's disease, this compound has been shown to reduce amyloid-beta accumulation and improve cognitive function. In Parkinson's disease, this compound has been shown to protect dopaminergic neurons and improve motor function.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-benzylpiperidin-4-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has been shown to have a wide range of biological activity, making it a promising candidate for drug development. However, this compound also has some limitations. Its mechanism of action is not fully understood, and it may have off-target effects that could limit its therapeutic potential.
Orientations Futures
There are several future directions for research on N-(1-benzylpiperidin-4-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine. One area of interest is the development of this compound as a potential cancer therapy. Further studies are needed to determine the optimal dosage and treatment regimen for this compound in cancer patients. Another area of interest is the development of this compound as a potential therapy for neurodegenerative diseases. Further studies are needed to determine the optimal dosage and treatment regimen for this compound in these diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential off-target effects.
Méthodes De Synthèse
The synthesis of N-(1-benzylpiperidin-4-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves a multi-step process that begins with the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with N-methylpiperidine in the presence of a base. This is followed by the reaction of the resulting intermediate with benzyl bromide to yield the final product, this compound. The synthesis method has been optimized to yield high purity and high yield of this compound.
Applications De Recherche Scientifique
N-(1-benzylpiperidin-4-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In cancer, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In Alzheimer's disease, this compound has been shown to improve cognitive function and reduce amyloid-beta accumulation. In Parkinson's disease, this compound has been shown to protect dopaminergic neurons and improve motor function.
Propriétés
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5/c1-23(19-17-7-10-20-18(17)21-14-22-19)16-8-11-24(12-9-16)13-15-5-3-2-4-6-15/h2-7,10,14,16H,8-9,11-13H2,1H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBFABLXCQZVCIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(CC1)CC2=CC=CC=C2)C3=NC=NC4=C3C=CN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[1-(2-hydroxyethyl)piperidin-4-yl]methyl-methylamino]-N-(2-oxoazepan-3-yl)acetamide](/img/structure/B7574470.png)

![4-azatricyclo[4.3.1.13,8]undecan-4-yl(3H-benzimidazol-5-yl)methanone](/img/structure/B7574480.png)
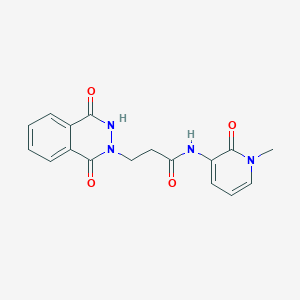
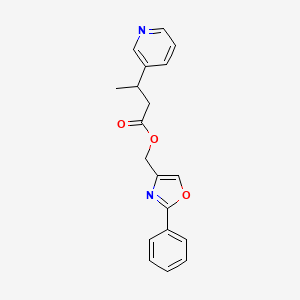

![4-[4-(2-Methylphenyl)piperazin-1-yl]butanoic acid](/img/structure/B7574525.png)
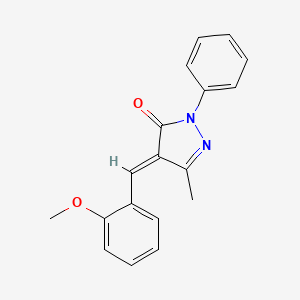
![2-[(9-Ethylpurin-6-yl)amino]acetic acid](/img/structure/B7574541.png)
![Methyl 2-[phenyl(2-pyridinyl)methylene]hydrazinecarbodithioate](/img/structure/B7574546.png)
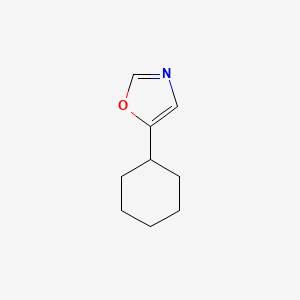
![N-[(1-hydroxycyclohexyl)methyl]-4-methylthiadiazole-5-carboxamide](/img/structure/B7574557.png)
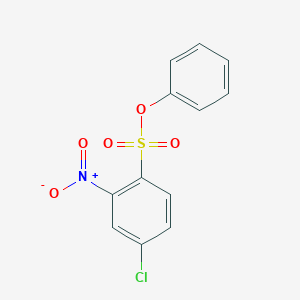
![[2-(Trifluoromethyl)phenyl]methylurea](/img/structure/B7574561.png)